Tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a tert-butyl ester group and a 3-chloropyrazin-2-yl moiety, making it a versatile intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 3-chloropyrazin-2-yl Moiety: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 3-chloropyrazin-2-yl methylamine, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process is scaled up from laboratory conditions to industrial scale, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its structural features.
Pharmaceutical Development: It is explored for its potential as a lead compound in drug discovery programs.
Chemical Biology: The compound is utilized in probing biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-{[(5-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate
- Tert-butyl 4-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate is unique due to the position of the chlorine atom on the pyrazine ring, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and specificity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-[[(3-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-9-5-12(6-10-21)11-20(4)14-13(17)18-7-8-19-14/h7-8,12H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHZZKSFYVWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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